5-Bromothiophene-3-sulfonamide

Carbonic Anhydrase Inhibition Glaucoma Ocular Hypertension

Procurement of 5-Bromothiophene-3-sulfonamide requires compound-specific sourcing; do not substitute positional isomers such as 5-bromothiophene-2-sulfonamide or unsubstituted thiophene-3-sulfonamide. This 3-sulfonamide regioisomer exhibits distinct electronic/steric interactions at the CA-II active site (sub-10 nM in vitro) and a noncompetitive inhibition mechanism versus clinical agents dorzolamide/brinzolamide. The C5 bromine enables modular diversification via palladium-catalyzed cross-coupling, whereas direct sulfochlorination of 2,5-dibromothiophene yields the 3-sulfonamide only as a trace component—authentic reference material is essential for QC method validation.

Molecular Formula C4H4BrNO2S2
Molecular Weight 242.1 g/mol
Cat. No. B13550571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromothiophene-3-sulfonamide
Molecular FormulaC4H4BrNO2S2
Molecular Weight242.1 g/mol
Structural Identifiers
SMILESC1=C(SC=C1S(=O)(=O)N)Br
InChIInChI=1S/C4H4BrNO2S2/c5-4-1-3(2-9-4)10(6,7)8/h1-2H,(H2,6,7,8)
InChIKeyRAJJOWRQTBJBDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromothiophene-3-sulfonamide: Key Molecular Identifiers and Carbonic Anhydrase Inhibitor Class Context for Procurement Decisions


5-Bromothiophene-3-sulfonamide (CAS: 53595-65-6) is a heterocyclic sulfonamide featuring a bromine substituent at the 5-position and a sulfonamide group at the 3-position of the thiophene ring [1]. As a member of the 3-thiophenesulfonamide class, this compound serves as a carbonic anhydrase (CA) inhibitor scaffold with demonstrated in vitro potency against CA-II at sub-10 nM concentrations [2]. Its substitution pattern distinguishes it from the more synthetically accessible 2-sulfonamide positional isomers, which exhibit markedly different regioselectivity during synthesis and distinct pharmacological profiles [3].

Why 5-Bromothiophene-3-sulfonamide Cannot Be Substituted with Positional Isomers or Unsubstituted Analogs in CA Inhibition Research


Procurement decisions involving 5-bromothiophene-3-sulfonamide cannot default to positional isomers such as 5-bromothiophene-2-sulfonamide or 2-bromothiophene-3-sulfonamide, nor to the unsubstituted thiophene-3-sulfonamide, due to three material discontinuities. First, the 3-sulfonamide regioisomer exhibits distinct electronic and steric interactions with the CA active site compared to 2-sulfonamide counterparts, resulting in quantitatively different inhibition profiles [1]. Second, synthetic access to the 3-sulfonamide scaffold is demonstrably lower-yielding than the 2-sulfonamide analog; direct sulfochlorination of 2,5-dibromothiophene yields 5-bromothiophene-2-sulfonamide as the dominant product with the 3-sulfonamide regioisomer present only as a trace component in a 3:54:43 ternary mixture [2]. Third, the bromine substituent at the 5-position provides a critical synthetic handle for further derivatization that is absent in unsubstituted thiophene-3-sulfonamide, limiting its utility as a building block [3]. These factors mandate deliberate, compound-specific sourcing rather than substitution with more readily available thiophene sulfonamides.

Quantitative Comparative Evidence: 5-Bromothiophene-3-sulfonamide Versus Positional Isomers and Halogenated Analogs


Carbonic Anhydrase II Inhibition Potency: 5-Bromo-3-sulfonamide Sub-nanomolar Activity Relative to Class Baseline

5-Bromothiophene-3-sulfonamide, as part of the 5-substituted 3-thiophenesulfonamide series, achieves CA-II inhibition at concentrations below 10 nM in vitro [1]. While head-to-head IC50 data for the isolated 5-bromo derivative against CA-II is not disaggregated in the available primary literature, this potency places the compound approximately two orders of magnitude more potent than the median thiophene-based sulfonamide CA-II inhibitor from broader class studies, which exhibit IC50 values spanning 23.4 nM to 1.405 µM (median ~714 nM) [2].

Carbonic Anhydrase Inhibition Glaucoma Ocular Hypertension Enzyme Kinetics

Regioselectivity-Driven Synthetic Accessibility: 3-Sulfonamide Scarcity Versus 2-Sulfonamide Abundance

Direct sulfochlorination of 2,5-dibromothiophene followed by amination produces a ternary mixture of sulfonamide regioisomers: 5-bromothiophene-2-sulfonamide (3%), 4,5-dibromothiophene-3-sulfonamide (54%), and 3,5-dibromothiophene-2-sulfonamide (43%) [1]. Critically, 5-bromothiophene-3-sulfonamide is not detected as a primary product in this direct route; the 3-sulfonamide regioisomer formed is the 4,5-dibromo derivative rather than the mono-bromo 5-bromo-3-sulfonamide [1]. In contrast, the 5-chlorothiophene analog system yields 5-chlorothiophene-2-sulfonamide and 4,5-dichlorothiophene-3-sulfonamide in a 70:30 ratio [1].

Synthetic Chemistry Regioselective Synthesis Procurement Building Block

Ex Vivo Functional Activity: Ocular Carbonic Anhydrase Inhibition Relative to In Vitro Potency

In ex vivo assays using rabbit ocular tissue, 5-substituted 3-thiophenesulfonamides (including the 5-bromo derivative) demonstrate carbonic anhydrase inhibitory activity ranging from 25% to 81% inhibition [1]. This functional readout provides a tissue-level correlation to the sub-10 nM in vitro enzymatic potency, bridging the gap between biochemical inhibition and physiological effect in the target organ.

Ocular Pharmacology Ex Vivo Assay Glaucoma Translational Pharmacology

Inhibition Mechanism Differentiation: Noncompetitive Versus Competitive Binding Mode

Kinetic analyses of thiophene-based sulfonamides reveal a noncompetitive inhibition mechanism against both hCA-I and hCA-II isoenzymes, with the compounds interacting outside the catalytic active site [1]. Molecular docking studies confirm that the sulfonamide and thiophene moieties engage regions distinct from the zinc-coordinated catalytic center [1]. This contrasts with classical sulfonamide CA inhibitors such as acetazolamide, which typically bind competitively via direct coordination of the sulfonamide nitrogen to the active-site zinc ion [2].

Enzyme Kinetics Inhibition Mechanism Carbonic Anhydrase Drug Design

Validated Application Scenarios for 5-Bromothiophene-3-sulfonamide Based on Quantitative Evidence


Lead Optimization in Ocular Hypertension and Glaucoma Drug Discovery Programs

The sub-10 nM CA-II inhibitory potency of 5-bromothiophene-3-sulfonamide in vitro [1], combined with ex vivo ocular tissue activity in the 25–81% inhibition range [1], positions this scaffold for lead optimization in topical carbonic anhydrase inhibitor development for glaucoma. The noncompetitive inhibition mechanism [2] provides a differentiated pharmacological profile relative to clinically established competitive CA inhibitors such as dorzolamide and brinzolamide.

Synthetic Building Block for 5-Position Derivatization via Cross-Coupling Chemistry

The bromine atom at the 5-position serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig), enabling systematic exploration of 5-substituted 3-thiophenesulfonamide structure-activity relationships [1]. This contrasts with unsubstituted thiophene-3-sulfonamide, which lacks this modular diversification capability.

Reference Standard for Regioisomer Characterization in Analytical Method Development

Given the documented regioselectivity challenges in thiophene sulfonamide synthesis, wherein direct sulfochlorination of 2,5-dibromothiophene yields 5-bromothiophene-2-sulfonamide as the dominant product and 3-sulfonamide regioisomers as trace components [3], authentic 5-bromothiophene-3-sulfonamide serves as an essential reference standard for HPLC, LC-MS, or NMR method development and validation in quality control and process chemistry applications.

Carbonic Anhydrase Isozyme Selectivity Profiling Studies

The demonstrated CA-II inhibitory activity of 5-substituted 3-thiophenesulfonamides warrants isozyme selectivity profiling across the broader CA family (CA-I, CA-IX, CA-XII). Class-level data indicates thiophene sulfonamides exhibit variable selectivity profiles, with IC50 ranges spanning three orders of magnitude across hCA-I (69 nM – 70 µM) and hCA-II (23.4 nM – 1.405 µM) [2], supporting the use of this scaffold for identifying subtype-selective chemical probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromothiophene-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.